
Ethyl 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester is a complex organic compound It is characterized by its naphthalene core, which is a fused pair of benzene rings, and various functional groups that contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester typically involves multiple steps, including the formation of the naphthalene core, the introduction of the carboxylic acid group, and the attachment of the dimethoxyphenyl and ethyl ester groups. Common synthetic routes may include:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where benzene rings are fused together.
Introduction of Functional Groups: The carboxylic acid group can be introduced via oxidation reactions, while the dimethoxyphenyl group can be added through electrophilic aromatic substitution.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene cores but different functional groups.
Dimethoxyphenyl Compounds: Molecules containing the dimethoxyphenyl group but with different core structures.
Ethyl Esters: Other ethyl ester compounds with varying core structures and functional groups.
Uniqueness
2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88354-19-2 |
|---|---|
Formule moléculaire |
C23H26O7 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
ethyl 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C23H26O7/c1-6-30-23(25)16-10-17(24)14-11-20(28-4)21(29-5)12-15(14)22(16)13-7-8-18(26-2)19(9-13)27-3/h7-9,11-12,16,22H,6,10H2,1-5H3 |
Clé InChI |
XABVMSFWLYYRGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
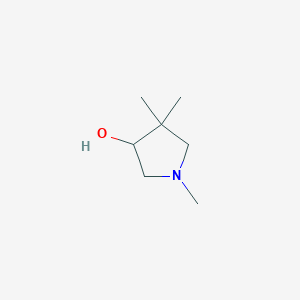
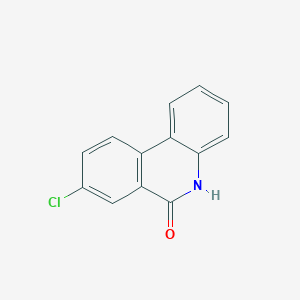
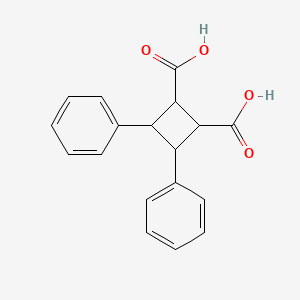
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
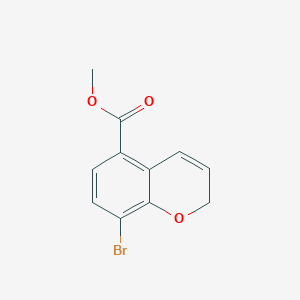


![Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)](/img/structure/B14004784.png)
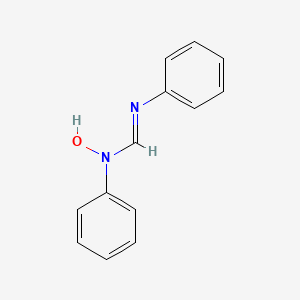
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
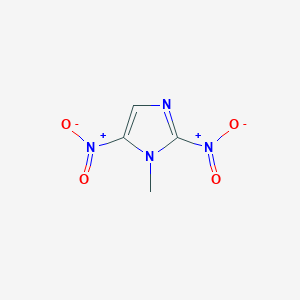
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
